Home > Products > Screening Compounds P41821 > [6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate - 1012327-63-7

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate

Catalog Number: EVT-1470629
CAS Number: 1012327-63-7
Molecular Formula: C29H37NO8
Molecular Weight: 527.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PX-866-17OH is a potent, orally bioavailable, irreversible, pan-isoform inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) [, , , , , ]. It is a synthetic derivative of wortmannin, a natural product PI3K inhibitor [, ]. PX-866-17OH exhibits significant antitumor activity in various preclinical cancer models, including xenografts [, , , , ]. Due to its mechanism of action and promising preclinical results, PX-866-17OH has been investigated in several clinical trials for the treatment of various solid tumors [, , , , , , , , , ].

Mechanism of Action

PX-866-17OH irreversibly inhibits all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) by covalently binding to the ATP-binding site of the kinase domain [, , , , ]. This inhibition blocks the phosphorylation of Akt (protein kinase B), a key downstream effector of PI3K, and subsequently disrupts downstream signaling pathways involved in cell growth, survival, proliferation, metabolism, and angiogenesis [, , , , , , , , , , , , ]. By targeting the PI3K/Akt pathway, PX-866-17OH exhibits antitumor activity in various preclinical cancer models [, , , , , , , , ].

Applications
  • Investigating PI3K/Akt pathway signaling: PX-866-17OH is a valuable tool for studying the downstream effects of PI3K/Akt pathway inhibition in various cell types and disease models [, , , , , , , , , , ].
  • Preclinical cancer research: PX-866-17OH has demonstrated significant antitumor activity in preclinical models of various cancers, including lung, colon, ovarian, breast, and glioblastoma [, , , , , , , , ]. Researchers use PX-866-17OH to study tumor growth, survival, invasion, angiogenesis, and response to other therapies.
  • Investigating drug resistance mechanisms: The development of resistance to targeted therapies is a significant challenge in cancer treatment. PX-866-17OH is used to study the mechanisms of resistance to PI3K pathway inhibitors and to identify potential strategies to overcome this resistance [, , , , , ].
  • Developing novel therapeutic combinations: Combining PX-866-17OH with other targeted therapies or chemotherapeutic agents has shown synergistic effects in preclinical models, suggesting the potential for improved therapeutic outcomes [, , , , , , ].
Future Directions
  • Developing novel drug delivery systems: Encapsulating PX-866-17OH in nanoparticles or other drug delivery systems could potentially enhance its therapeutic efficacy by improving tumor targeting, increasing drug concentration at the tumor site, and reducing systemic toxicity [].

Wortmannin

  • Compound Description: Wortmannin is a natural product derived from various fungi. It is a potent and selective, but reversible, inhibitor of phosphatidylinositol 3-kinases (PI3Ks). [] Wortmannin has been widely used as a tool compound to study PI3K signaling pathways in various biological processes, including cancer cell growth, proliferation, and survival. []
  • Relevance: PX-866-17OH is a synthetic analog of wortmannin. [] PX-866-17OH exhibits improved pharmaceutical properties compared to wortmannin, such as increased stability and a longer half-life, while retaining potent PI3K inhibitory activity. [] The structural modifications in PX-866-17OH compared to wortmannin are responsible for its improved pharmacological profile.

PX-866

  • Compound Description: PX-866 is a semisynthetic viridin that acts as an irreversible, pan-isoform inhibitor of Class I PI3Ks. [, ] PX-866 exhibits potent anti-tumor activity in preclinical models, particularly against human xenograft models of various cancers. [] Studies have shown its efficacy as a single agent and in combination with other therapies, such as chemotherapy, radiation, and EGFR inhibitors. [, ] PX-866 exerts its anti-tumor effects by inhibiting PI3K signaling, leading to the suppression of tumor cell proliferation, survival, invasion, and angiogenesis. [, , ]
  • Relevance: PX-866 is a closely related analog of PX-866-17OH, sharing the core viridin structure. [] Both compounds are potent PI3K inhibitors and are being investigated for their potential as anticancer agents. While their specific chemical structures differ slightly, the two compounds share a high degree of structural similarity.

Properties

CAS Number

1012327-63-7

Product Name

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate

IUPAC Name

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate

Molecular Formula

C29H37NO8

Molecular Weight

527.6

InChI

InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3

InChI Key

STKVQJOXRFVEDM-DATHZOKXSA-N

SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Synonyms

(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[(di-2-propen-1-ylamino)methylene]-4a,5,6,6a,7,8,9,9a-octahydro-7,11-dihydroxy-4-(methoxymethyl)-4a,6a-dimethyl-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.